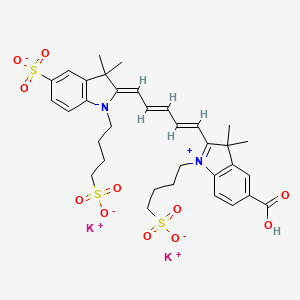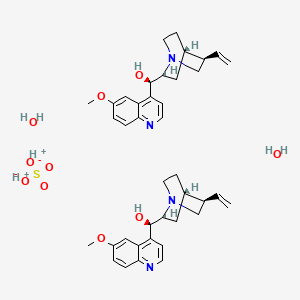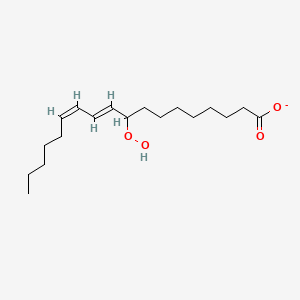
Jujuboside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jujuboside B (JB) is a triterpenoid glycoside isolated from the seeds of Zizyphus jujuba, commonly known as Chinese jujube or red date. This plant has been used in traditional medicine for centuries due to its various health benefits. JB stands out for its anti-inflammatory, antiplatelet aggregation, and antianxiety properties .
Mechanism of Action
Target of Action
Jujuboside B, a triterpenoid saponin extracted from the seeds of Ziziphus jujuba, has been found to interact with several targets. These include HBA1 , LEP , SLC6A4 , and MAOA . These genes play crucial roles in various biological processes, including erythropoiesis, leptin signaling, serotonin transport, and monoamine metabolism, respectively.
Mode of Action
This compound interacts with its targets in a way that modulates their function and leads to various downstream effects. For instance, it has been shown to inhibit the phosphorylation of VEGFR2 and its key downstream protein kinases, such as Akt, FAK, Src, and PLCγ1 . It also suppresses the activation of the MyD88-dependent signaling pathway and the mitogen-activated protein kinase .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the activation of the MyD88-dependent signaling pathway and the mitogen-activated protein kinase . It also impacts the serotonergic and GABAergic synapse pathways . Furthermore, it has been shown to regulate the AMPK/PPAR-γ signaling cascade .
Pharmacokinetics
It is known that this compound is a bioactive compound with various pharmacological activities, such as anti-inflammatory, antiplatelet, antianxiety, and antitumor effects . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
This compound has a variety of molecular and cellular effects. It has been shown to induce apoptosis of tumor cells through various pathways . It also suppresses LPS-induced mice lethality and serum levels of liver damage markers . Moreover, it reduces inflammatory cytokines and toll-like receptor 4 (TLR4) protein expression, which were increased by LPS .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction process and the quality of the Ziziphus jujuba seeds from which it is derived can impact its efficacy . Additionally, the biological environment, such as the presence of other compounds or specific cellular conditions, can also influence its action . .
Biochemical Analysis
Biochemical Properties
Jujuboside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream protein kinases such as Akt, focal adhesion kinase (FAK), Src, and phospholipase C gamma 1 (PLCγ1) . These interactions are essential for its antiangiogenic and antitumor properties. Additionally, this compound modulates the toll-like receptor 4 (TLR4) signaling pathway, which is pivotal in inflammatory responses .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells in a dose-dependent manner . In hepatocytes, this compound reduces the levels of inflammatory cytokines and TLR4 protein expression, thereby protecting against lipopolysaccharide-induced hepatic injury . Furthermore, this compound induces apoptosis and autophagy in breast cancer cell lines by activating the NOXA and AMP-activated protein kinase (AMPK) signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It inhibits tumor angiogenesis by blocking the VEGFR2 signaling pathway, which includes the inhibition of key downstream protein kinases such as Akt, FAK, Src, and PLCγ1 . This compound also induces apoptosis in tumor cells through the activation of Fas ligand (FasL) and caspase-8, as well as the upregulation of NOXA . Additionally, it modulates the TLR4 signaling pathway to exert its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and continues to exert its pharmacological effects over extended periods . For instance, in a study on hepatic injury, this compound consistently reduced inflammatory cytokine levels and TLR4 protein expression over time . Long-term studies have also demonstrated its sustained antiangiogenic and antitumor effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on liver failure induced by lipopolysaccharide, this compound was administered at different dosages, and it was observed that higher doses resulted in more significant reductions in inflammatory cytokine levels and TLR4 protein expression . At very high doses, potential toxic or adverse effects may occur, although specific toxic thresholds have not been extensively documented .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as mitogen-activated protein kinases (MAPKs) and AMPK, which play crucial roles in cellular metabolism . This compound’s modulation of these pathways affects metabolic flux and metabolite levels, contributing to its pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects
Subcellular Localization
The subcellular localization of this compound influences its activity and function. It has been found to localize in the cytoplasm and interact with various signaling molecules and enzymes . This localization is essential for its role in modulating signaling pathways such as VEGFR2 and TLR4
Preparation Methods
JB can be obtained through extraction from Zizyphus jujuba seeds. While specific synthetic routes are not widely documented, industrial production methods involve isolating JB from the plant material using solvent extraction, chromatography, and purification techniques.
Chemical Reactions Analysis
JB undergoes various chemical reactions, including:
Glycosylation: JB contains a glycosidic bond, which can be cleaved or modified.
Hydrolysis: The glycoside moiety can be hydrolyzed to yield the aglycone.
Oxidation and Reduction: JB may undergo redox reactions.
Substitution: JB’s triterpenoid structure can participate in substitution reactions.
Common reagents and conditions depend on the specific reaction type. For example:
Hydrolysis: Acidic conditions (e.g., sulfuric acid) can cleave the glycosidic bond.
Oxidation: Oxidizing agents like potassium permanganate can modify the aglycone.
Major products formed during these reactions include aglycone derivatives and modified glycosides.
Scientific Research Applications
JB has garnered interest across scientific disciplines:
Medicine: JB’s antiplatelet properties make it relevant for cardiovascular health.
Cancer Research: Some studies explore JB’s impact on breast cancer cell proliferation .
Comparison with Similar Compounds
JB’s uniqueness lies in its specific combination of triterpenoid structure and glycosidic bond. Similar compounds include other triterpenoids and glycosides found in natural products.
Properties
CAS No. |
55466-05-2 |
|---|---|
Molecular Formula |
C52H84O21 |
Molecular Weight |
1045.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1 |
InChI Key |
GFOFQZZEGDPXTG-ZHUYPZMKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Pictograms |
Irritant |
Synonyms |
jujuboside B |
Origin of Product |
United States |
Q1: What are the primary pharmacological effects of Jujuboside B?
A1: this compound exhibits a variety of pharmacological effects, including:
- Sedative and hypnotic: JB demonstrates significant potential in treating insomnia and anxiety. Research suggests it interacts with the serotonergic and GABAergic systems in the hypothalamus, influencing sleep regulation. []
- Antitumor: Studies indicate that JB can induce apoptosis (programmed cell death) and autophagy (cellular self-degradation) in various cancer cell lines, including those of the stomach, colon, and breast. [, ]
- Anti-platelet aggregation: JB exhibits potent inhibitory effects on platelet aggregation induced by various agonists, including collagen, thrombin, arachidonic acid (AA), and ADP. This suggests a potential role in preventing cardiovascular diseases associated with platelet hyperaggregation. []
- Anti-inflammatory: JB can suppress the production of inflammatory cytokines (signaling molecules) and reduce inflammatory responses in various models. [, ]
- Hypoglycemic: Research suggests that JB, along with other saponins, can improve hyperglycemia by enhancing glucose consumption and modulating enzyme activity in insulin-resistant liver cells. []
Q2: How does this compound interact with cellular targets to exert its effects?
A2: this compound interacts with a range of cellular targets, influencing various signaling pathways:
- HMGB1 Modulation: JB can block the release of High Mobility Group Box Protein 1 (HMGB1), a protein mediating inflammatory responses, from endothelial cells. This inhibition reduces inflammation and protects against vascular permeability. []
- Apoptosis Induction: JB induces apoptosis in cancer cells through multiple pathways, including the extrinsic pathway involving FasL (Fas ligand) and caspase-8 activation. It also activates stress-activated protein kinases like p38 and JNK, contributing to its pro-apoptotic effects. []
- AMPK Activation: JB can activate the AMPK (AMP-activated protein kinase) signaling pathway, a crucial regulator of energy metabolism. This activation contributes to its hypoglycemic effects in insulin-resistant cells. [, ]
Q3: Does this compound demonstrate selectivity for specific cell types or tissues?
A3: While research on JB's selectivity is ongoing, some studies suggest specific targeting:
- Vascular Endothelial Cells: JB demonstrates a clear impact on vascular endothelial cells, influencing nitric oxide (NO) production, calcium influx, and HMGB1 release. [, ]
- Brain Cells: Studies suggest that JB can cross the blood-brain barrier and influence neuronal activity, supporting its traditional use as a sedative and hypnotic agent. [, ]
Q4: What is the chemical structure and molecular formula of this compound?
A: this compound is a triterpenoid saponin. Its molecular formula is C58H94O26, and its structure consists of a jujubogenin aglycone (non-sugar portion) attached to a chain of sugar molecules. [, ]
Q5: What spectroscopic data is available for this compound?
A5: Various spectroscopic techniques have been employed to characterize JB:
- Mass Spectrometry (MS): MS analysis reveals a characteristic [M−H]- ion peak at m/z 1043, confirming its molecular weight. [, ]
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information, revealing the presence of specific functional groups and confirming the sugar moieties attached to the aglycone. [, ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in JB, including hydroxyl groups, double bonds, and glycosidic linkages. [, ]
Q6: What analytical methods are used to quantify this compound in plant material and biological samples?
A6: Several analytical techniques are commonly employed for JB quantification:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used to separate and quantify JB in complex matrices. [, , , , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC. It is increasingly utilized in combination with MS for faster and more precise JB quantification. [, , , ]
- Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a separation technique based on differential migration of analytes in a capillary filled with a micellar solution under an applied electric field. It provides a rapid and efficient alternative for JB analysis. []
Q7: How is the quality of this compound assured during its extraction and formulation?
A7: Quality control of JB involves various measures:
- Standardized Extraction Procedures: Implementing standardized extraction procedures, such as those optimized through response surface methodology, ensures consistent yields and purity of JB. []
- Analytical Method Validation: Rigorous validation of analytical methods employed for JB quantification ensures accuracy, precision, and specificity of measurements. [, ]
- Stability Testing: Evaluating the stability of JB under various storage conditions (temperature, humidity, light) is crucial for determining its shelf life and ensuring product quality. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
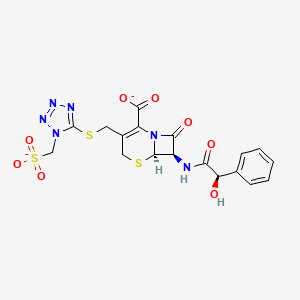
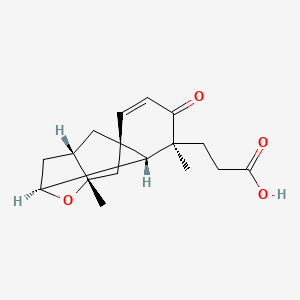
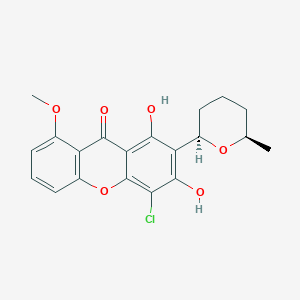
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)
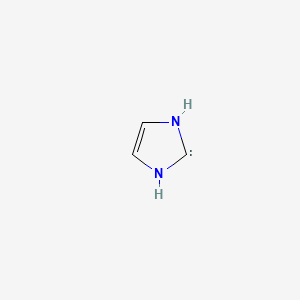

![4-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate](/img/structure/B1261490.png)
